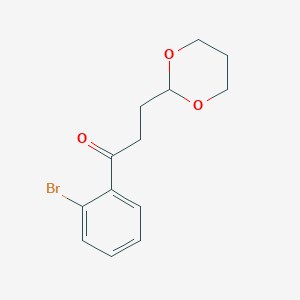

2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHFKXRMEMGARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645909 | |

| Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-66-5 | |

| Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceutical compounds, including the antiarrhythmic agent Propafenone.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Strategic Importance of this compound

This compound is a versatile synthetic building block. The presence of the bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The dioxolane group serves as a protecting group for a carbonyl functionality, which can be deprotected under specific conditions to reveal a reactive aldehyde. This strategic combination of functional groups makes this compound a valuable intermediate in the multi-step synthesis of complex organic molecules.

The structural motif of this propiophenone derivative is found at the core of several biologically active molecules. Its role as a precursor in the synthesis of cathinones and other pharmaceutical agents underscores its importance in medicinal chemistry.[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the target molecule can be efficiently achieved through a two-step process starting from 2'-bromopropiophenone. This method involves the protection of the ketone functionality as a 1,3-dioxolane.

Synthetic Workflow

Caption: Synthetic route for this compound.

Experimental Protocol

Materials:

-

2'-Bromopropiophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 2'-bromopropiophenone (1 equivalent) in toluene.

-

Addition of Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Azeotropic Removal of Water: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected.

-

Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Rationale for Experimental Choices

-

Protection Strategy: The ketone is protected as a dioxolane to prevent its interference in subsequent reaction steps where a nucleophile or a base is used. The dioxolane group is stable under neutral and basic conditions and can be easily removed under acidic conditions.

-

Catalyst: p-Toluenesulfonic acid is a common and effective acid catalyst for the formation of acetals and ketals.

-

Dean-Stark Trap: The use of a Dean-Stark trap is crucial for driving the equilibrium of the reaction towards the formation of the product by continuously removing the water byproduct.

-

Solvent: Toluene is an excellent solvent for this reaction as it forms an azeotrope with water, facilitating its removal.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Characterization Workflow

Caption: Analytical workflow for structural confirmation and purity assessment.

Predicted Analytical Data

The following table summarizes the expected data from the characterization of this compound.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons (multiplet), dioxolane protons (multiplet), methylene protons adjacent to the dioxolane (triplet), and methylene protons adjacent to the carbonyl group (triplet).[4] |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbonyl carbon, the dioxolane carbons, and the aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, C-O stretching of the dioxolane, and C-Br stretching.[5][6] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[7][8] |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aromatic protons will appear in the downfield region (around 7.0-8.0 ppm). The protons of the dioxolane ring will likely appear as a multiplet. The two methylene groups of the propiophenone chain will each give a triplet, assuming coupling to each other.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon will have a characteristic downfield shift (around 200 ppm). The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the dioxolane ring and the aliphatic chain will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ will indicate the presence of the ketone carbonyl group. The C-O stretching vibrations of the dioxolane group are expected to appear in the region of 1050-1150 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.[6]

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) and an (M+2)+ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns can further help in confirming the structure.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

-

Chemical Hazards:

-

2'-Bromopropiophenone: Irritant. Avoid contact with skin and eyes.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

-

p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

PrepChem.com. Synthesis of 2-Bromopropiophenone. [Link]

-

Indian Journal of Pharmaceutical Sciences. Synthesis of propafenone-an-antiarrhythmic-agent. [Link]

- Google Patents. CN104262178A - Synthesis method of propafenone hydrochloride.

- Google Patents.

-

Royal Society of Chemistry. Electronic Supporting Information. [Link]

-

Chemistry Stack Exchange. Identify products of Propiophenone using nmr. [Link]

-

National Institutes of Health. Propafenone. [Link]

- Google Patents. CN102260155A - Method for synthesizing p-bromo propiophenone.

-

University of Calgary. Sample IR spectra. [Link]

-

SpectraBase. 2,3-Dibromo-3-phenylpropiophenone - Optional[1H NMR] - Chemical Shifts. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]

-

ResearchGate. Synthesis and evaluation of novel propafenone analogs as potential modulators of adriamycin resistance. [Link]

-

Organic Syntheses. Acetophenone, 3-bromo-. [Link]

-

National Institutes of Health. 1-Propanone, 2,3-dibromo-1,3-diphenyl-. [Link]

- Google Patents. EP0008464A1 - Production of propiophenone.

-

Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]

-

OpenOChem Learn. HNMR Practice 3. [Link]

-

National Institutes of Health. 2-Bromo-1,3-dioxolane. [Link]

-

ResearchGate. 2-(1-Bromo-1-methyl-ethyl)-2-methyl-[9][10]dioxolane. [Link]

-

National Institutes of Health. 2-Bromo-3-isopropoxy-propenal. [Link]

-

National Institutes of Health. 1-Phenyl-1-propanone. [Link]

-

National Institutes of Health. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. HNMR Practice 3 | OpenOChem Learn [learn.openochem.org]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Propiophenone(93-55-0) MS spectrum [chemicalbook.com]

- 8. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Bromo-3',4'-(methylenedioxy)propiophenone synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

Spectroscopic Characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone: A Predictive and Methodological Guide

Foreword for the Researcher

This technical guide addresses the spectroscopic characterization of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. An extensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of experimental spectroscopic data for this specific compound. This is not uncommon for novel or specialized chemical entities within drug discovery and development pipelines.

Therefore, this document adopts a predictive and methodological approach. We will construct a hypothetical but scientifically rigorous spectroscopic profile of the target molecule. This is achieved by dissecting the molecule into its primary structural fragments—the 2'-bromopropiophenone core and the 3-(1,3-dioxan-2-yl) side chain—and analyzing established data for analogous compounds. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the spectroscopic analysis of this and structurally related molecules. Every protocol and interpretation is grounded in fundamental principles and supported by authoritative references.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that will manifest in its spectroscopic data:

-

Aromatic System: A substituted benzene ring will produce characteristic signals in ¹H and ¹³C NMR, as well as specific absorption bands in IR and UV-Vis spectroscopy.

-

Ketone Carbonyl Group: This functional group is a strong chromophore in IR spectroscopy and influences the chemical shifts of adjacent protons and carbons in NMR.

-

Propiophenone Backbone: The ethyl ketone chain provides distinct aliphatic signals in NMR.

-

1,3-Dioxane Ring: This acetal group has a unique set of proton and carbon environments, often exhibiting characteristic coupling patterns in ¹H NMR.

-

Bromine Atom: The presence of bromine will influence the electronic environment of the aromatic ring and can be detected through its isotopic pattern in mass spectrometry.

The following sections will detail the predicted spectroscopic data and the methodologies to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. We will predict the ¹H and ¹³C NMR spectra of the target compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The analysis will be conducted assuming a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Comparative Data |

| ~ 7.7 | Doublet of doublets | 1H | Aromatic H (adjacent to C=O) | The deshielding effect of the carbonyl group will shift this proton downfield. |

| ~ 7.2 - 7.6 | Multiplet | 3H | Remaining Aromatic Protons | The exact shifts will depend on the coupling with the bromine and other protons. |

| ~ 4.5 | Triplet | 1H | Acetal CH | The proton on the carbon between the two oxygens of the dioxane ring is highly deshielded. |

| ~ 4.1 | Multiplet | 2H | Axial O-CH₂ (dioxane) | Protons on the carbons adjacent to the oxygens in the dioxane ring. |

| ~ 3.8 | Multiplet | 2H | Equatorial O-CH₂ (dioxane) | Diastereotopic protons of the dioxane ring will show complex splitting. |

| ~ 3.2 | Triplet | 2H | -CH₂- (adjacent to C=O) | Alpha-protons to the ketone are deshielded. |

| ~ 2.1 | Multiplet | 2H | -CH₂- (adjacent to dioxane) | Beta-protons to the ketone. |

| ~ 2.0 | Multiplet | 2H | C-CH₂-C (dioxane) | The central methylene group of the dioxane ring. |

The ¹H NMR spectrum of the parent 1,3-dioxane shows signals for the methylene protons in three distinct chemical environments.[1] The integration of these signals would correspond to a proton ratio of 1:2:1.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~ 200 | C=O (Ketone) | The carbonyl carbon is highly deshielded. |

| ~ 138 | Aromatic C (ipso to C=O) | Quaternary carbon attached to the carbonyl group. |

| ~ 133 | Aromatic C-H | Aromatic carbons will appear in the 120-140 ppm range. |

| ~ 131 | Aromatic C-H | |

| ~ 127 | Aromatic C-H | |

| ~ 121 | Aromatic C-Br | The carbon bearing the bromine atom. |

| ~ 101 | Acetal C | The carbon of the dioxane ring bonded to two oxygens. |

| ~ 67 | O-CH₂ (dioxane) | Carbons adjacent to the oxygen atoms in the dioxane ring.[2] |

| ~ 38 | -CH₂- (adjacent to C=O) | Alpha-carbon to the ketone. |

| ~ 28 | -CH₂- (adjacent to dioxane) | Beta-carbon to the ketone. |

| ~ 26 | C-CH₂-C (dioxane) | The central methylene carbon of the dioxane ring.[2] |

For the parent 1,3-dioxane, the three distinct carbon environments result in chemical shifts at approximately 26.6 ppm, 66.9 ppm, and 94.3 ppm.[2]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

NMR Workflow Diagram

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2960-2850 | Medium-Strong | C-H stretch | Aliphatic C-H |

| ~ 1685 | Strong | C=O stretch | Aryl Ketone |

| ~ 1600-1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~ 1150-1050 | Strong | C-O stretch | Acetal/Ether |

| ~ 750-550 | Medium-Strong | C-Br stretch | Aryl Bromide |

The presence of a strong absorption band around 1685 cm⁻¹ is a key indicator of the aryl ketone group. The strong C-O stretching bands in the 1150-1050 cm⁻¹ region are characteristic of the 1,3-dioxane ring.[3]

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed to identify the characteristic absorption bands of the functional groups.

IR Spectroscopy Workflow Diagram

Caption: Workflow for ATR-IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound (C₁₃H₁₅BrO₃), the expected molecular weight is approximately 302.02 g/mol for the ⁷⁹Br isotope and 304.02 g/mol for the ⁸¹Br isotope.

-

Molecular Ion Peak (M⁺): Expect to see a pair of peaks at m/z 302 and 304 with a characteristic ~1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent CH₂ group, leading to the formation of the 2-bromobenzoyl cation (m/z 183/185). This is often a very stable and abundant fragment for propiophenones.

-

Loss of the dioxane side chain: Fragmentation could lead to the loss of the C₄H₇O₂ radical, resulting in a fragment ion.

-

Fragmentation of the dioxane ring: The dioxane ring itself can undergo characteristic fragmentation, such as the loss of formaldehyde (CH₂O).

-

The mass spectrum of the parent propiophenone shows a base peak at m/z 105, corresponding to the benzoyl cation, and a molecular ion peak at m/z 134.[4][5]

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Method:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms).

-

Employ a temperature program that allows for the separation of the analyte from any impurities.

-

-

Mass Spectrometry (MS) Method:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range that includes the expected molecular ion, for example, m/z 40-400.

-

-

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical pattern.

Mass Spectrometry Workflow Diagram

Caption: Workflow for GC-MS Analysis.

Conclusion

References

-

ResearchGate. 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Available at: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation. Available at: [Link]

-

PrepChem.com. Synthesis of 2-Bromopropiophenone. Available at: [Link]

-

Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]

-

SpectraBase. 2-Bromo-3',4'-(methylenedioxy)propiophenone - Optional[MS (GC)] - Spectrum. Available at: [Link]

- Google Patents. CN102260155A - Method for synthesizing p-bromo propiophenone.

-

Chemistry Stack Exchange. Identify products of Propiophenone using nmr. Available at: [Link]

-

PubMed. Spectroscopic, chemical reactivity, molecular docking investigation and QSAR analyses of (2E)‑1‑(3‑bromo‑2‑thienyl)‑3‑(2,5‑dimethoxyphenyl)prop‑2‑en‑1‑one. Available at: [Link]

-

MDPI. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Available at: [Link]

-

National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]

-

SpectraBase. 2,3-Dibromo-3-phenylpropiophenone - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

PubChem. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone. Available at: [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. Available at: [Link]

-

Organic Syntheses. Acetophenone, 3-bromo-. Available at: [Link]

-

PubChem. 1-Propanone, 2,3-dibromo-1,3-diphenyl-. Available at: [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. Available at: [Link]

- Google Patents. EP0008464A1 - Production of propiophenone.

-

ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]

-

GSRS. 2-BROMO-6-(1,3-DIOXOLAN-2-YL)PYRIDINE. Available at: [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

PubChem. 1-Phenyl-1-propanone. Available at: [Link]

Sources

- 1. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. Propiophenone(93-55-0) MS spectrum [chemicalbook.com]

- 5. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers and drug development professionals, this document delves into the theoretical prediction of spectral features, detailed experimental protocols for data acquisition, and a thorough interpretation of the resulting spectra. By breaking down the molecule into its constituent spin systems—the ortho-disubstituted aromatic ring, the propiophenone backbone, and the 1,3-dioxane acetal—we explain the causal relationships between molecular structure and NMR observables. This guide serves as a practical reference for the structural elucidation and characterization of complex organic molecules bearing similar functional groups.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry for determining the structure of molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The target molecule, this compound, presents a rich combination of distinct chemical moieties, making its NMR spectrum both complex and informative. Its structure includes:

-

An ortho-disubstituted bromophenyl ring , which gives rise to characteristic signals in the aromatic region.

-

A propiophenone core , featuring a carbonyl group that significantly influences the chemical shifts of adjacent protons and carbons.

-

A 1,3-dioxane group , a cyclic acetal whose chair-like conformation often results in magnetically non-equivalent axial and equatorial protons.

Understanding the NMR signature of this molecule is critical for confirming its identity during synthesis, assessing its purity, and studying its chemical behavior. This guide will systematically predict and interpret the key features of its ¹H and ¹³C NMR spectra.

Molecular Structure and Predicted NMR Environments

A logical first step in any NMR analysis is to deconstruct the molecule to identify all unique proton and carbon environments. Symmetry, or lack thereof, will determine the number of distinct signals in the spectrum.[2]

Figure 1: Structure of this compound with key atoms labeled.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Theoretical Prediction and Interpretation

Based on the structure, we can predict the chemical shift (δ), integration, and multiplicity for each unique proton. The deshielding effect of electronegative atoms (O, Br) and the magnetic anisotropy of the carbonyl and aromatic systems are key factors.[2]

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H3'-H6' | Aromatic Protons | 7.20 - 7.80 | Multiplets (m) | 4H | Protons on an electron-deficient aromatic ring adjacent to a carbonyl group. The ortho-disubstitution pattern leads to a complex ABCD spin system. |

| Hα | -C(=O)-CH₂ - | 3.10 - 3.40 | Triplet (t) | 2H | Protons are alpha to a carbonyl group, resulting in a downfield shift. Coupled to the two adjacent β-protons (n+1 rule, 2+1=3). |

| Hβ | -CH₂-CH₂ -CH- | 2.00 - 2.30 | Multiplet (m) | 2H | Protons are beta to the carbonyl. Coupled to both the α-protons and the γ-proton, leading to a complex multiplet (triplet of doublets). |

| Hγ | -CH -(dioxane) | 4.60 - 4.80 | Triplet (t) | 1H | This is an acetal proton, which is significantly deshielded by two adjacent oxygen atoms. Coupled to the two β-protons.[3] |

| H4''/H6'' | -O-CH₂ - (axial/eq) | 3.70 - 4.20 | Multiplets (m) | 4H | Diastereotopic protons on the dioxane ring adjacent to oxygen. Axial and equatorial protons have different chemical environments.[4] |

| H5'' | -CH₂-CH₂ -CH₂- (axial/eq) | 1.40 - 2.10 | Multiplets (m) | 2H | Diastereotopic methylene protons of the dioxane ring.[3][5] |

Experimental Protocol: ¹H NMR Acquisition

Methodologies that ensure data integrity are paramount for accurate structural elucidation.

A. Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[3]

-

Dissolution: Transfer the sample and TMS to a clean, dry 5 mm NMR tube. Add the deuterated solvent and cap the tube. Gently agitate until the sample is fully dissolved.

B. Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° flip angle.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Proton-decoupled spectra, where each unique carbon appears as a single line, are standard.

Theoretical Prediction and Interpretation

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with a much wider spectral range than ¹H NMR.

| Label | Assignment | Predicted δ (ppm) | Rationale |

| C=O | Carbonyl Carbon | 198.0 - 202.0 | Ketone carbonyl carbon conjugated with an aromatic ring.[7] |

| C1' | Aromatic C-C=O | 136.0 - 139.0 | Quaternary carbon attached to the electron-withdrawing carbonyl group. |

| C2' | Aromatic C-Br | 118.0 - 122.0 | Carbon directly attached to bromine; its shift is influenced by the heavy atom effect. |

| C3'-C6' | Aromatic CH | 127.0 - 134.0 | Four distinct aromatic methine carbons. |

| Cα | -C H₂-C=O | 38.0 - 42.0 | Carbon alpha to the carbonyl group. |

| Cβ | -C H₂-CH₂- | 28.0 - 32.0 | Aliphatic carbon beta to the carbonyl group. |

| Cγ | -C H-(dioxane) | 101.0 - 104.0 | Acetal carbon, significantly deshielded by two oxygens.[8] |

| C4''/C6'' | -O-C H₂- | 66.0 - 68.0 | Dioxane carbons adjacent to oxygen.[8] |

| C5'' | -CH₂-C H₂-CH₂- | 25.0 - 27.0 | Dioxane methylene carbon.[8] |

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, but with adjustments to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Figure 2: Standard workflow for NMR-based structural analysis.

A. Spectrometer Setup and Data Acquisition

-

Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz ¹H frequency) spectrometer.

-

Experiment Type: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Acquisition Parameters:

-

Pulse Angle: 30° flip angle.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio.

-

-

Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm) if TMS is not clearly visible.

Conclusion

The NMR analysis of this compound provides a clear and unambiguous confirmation of its complex structure. The ¹H NMR spectrum is characterized by a distinct set of signals corresponding to the aromatic, aliphatic chain, and dioxane ring protons. Key diagnostic peaks include the downfield acetal proton (Hγ) around 4.7 ppm and the alpha-methylene protons (Hα) near 3.2 ppm. The ¹³C NMR spectrum complements this by showing all 13 unique carbon environments, with the carbonyl (C=O) at ~200 ppm and the acetal carbon (Cγ) at ~102 ppm serving as crucial markers. This comprehensive spectroscopic guide underscores the power of NMR as a primary tool for structural verification in chemical research and development.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane C4H8O2. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). 1-Phenyl-1-propanone. Retrieved from [Link]

-

AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Interpreting NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Highly selective Wacker reaction of styrene derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). 14.9: Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-DIOXANE(505-22-6) 1H NMR spectrum [chemicalbook.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

mass spectrometry analysis of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a complex molecule featuring a halogenated aromatic ketone and a cyclic acetal functional group. Authored for researchers and drug development professionals, this document moves beyond standard operating procedures to explain the causal reasoning behind methodological choices. We will explore two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for detailed structural fragmentation, and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) for confirmation of molecular weight and targeted fragmentation via tandem MS (MS/MS). The guide details predicted fragmentation pathways, provides step-by-step experimental protocols, and presents data in a clear, actionable format to ensure scientific integrity and reproducibility.

Analyte Introduction and Analytical Strategy

1.1. Chemical Structure and Properties

This compound is a synthetic intermediate whose structural confirmation is critical for quality control in synthetic chemistry and pharmaceutical development. Its structure combines three key chemical moieties that dictate its behavior in a mass spectrometer:

-

A 2'-Brominated Phenyl Ketone: This provides a characteristic isotopic signature and drives predictable fragmentation patterns.

-

A Propiophenone Backbone: This ketone structure is susceptible to well-documented cleavage reactions.

-

A 1,3-Dioxane Acetal Group: This terminal ring system introduces its own set of fragmentation pathways.

-

Molecular Formula: C₁₃H₁₅BrO₃

-

Monoisotopic Mass:

-

[M]⁺• (⁷⁹Br): 298.0205 g/mol

-

[M+2]⁺• (⁸¹Br): 300.0184 g/mol

-

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in a near 1:1 natural abundance, is a powerful diagnostic tool. Any fragment containing the bromine atom will appear as a pair of peaks (doublet) separated by two mass units (m/z and m/z+2) with nearly equal intensity. This signature is fundamental to confirming the identity of bromine-containing fragments.

1.2. The Dichotomy of Analytical Approach: Hard vs. Soft Ionization

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of this molecule. The optimal approach depends on the analytical goal: comprehensive structural elucidation or simple molecular weight confirmation.

-

Electron Ionization (EI): A high-energy, "hard" ionization technique that imparts significant energy into the analyte molecule. This causes extensive and reproducible fragmentation, providing a detailed fingerprint of the molecule's structure. While invaluable for structural confirmation, the molecular ion peak may be weak or entirely absent. GC-MS is the typical platform for EI analysis of volatile compounds.

-

Electrospray Ionization (ESI): A "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase with minimal energy input.

An In-depth Technical Guide to 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone: A Synthetic Keystone for Advanced Research

This document provides a comprehensive technical analysis of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, a specialized organic molecule of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific compound is not extensively cataloged in public literature, this guide constructs a robust profile by dissecting its core structural motifs—the 2'-bromopropiophenone framework and the 3-(1,3-dioxan-2-yl) side chain. Through reasoned analogy with closely related, well-documented compounds, we will elucidate its probable physicochemical properties, propose a validated synthetic pathway, and explore its potential applications as a versatile intermediate.

Molecular Identity and Structural Framework

This compound is an aryl ketone characterized by three key functional regions:

-

An aromatic phenyl ring substituted at the ortho (2') position with a bromine atom.

-

A central propanone (-CO-CH₂-CH₂-) chain.

-

A terminal 1,3-dioxane ring, which acts as a protected aldehyde (acetal).

The strategic placement of the ortho-bromo substituent introduces significant steric and electronic effects that influence the reactivity of the adjacent carbonyl group. The dioxane moiety provides a stable, yet synthetically versatile handle, making the overall structure a valuable building block for more complex molecular architectures.

Caption: 2D structure of this compound.

Key Identifiers

| Identifier | Value |

| Molecular Formula | C₁₃H₁₅BrO₃ |

| Molecular Weight | 300.16 g/mol |

| IUPAC Name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

| InChI | InChI=1S/C13H15BrO3/c14-11-7-5-6-10(8-11)12(15)4-9-13-16-2-1-3-17-13/h5-8,13H,1-4,9H2 |

| InChIKey | Not publicly available; requires generation. |

| SMILES | C1COCC(O1)CC(=O)C2=CC=CC=C2Br |

Predicted Physicochemical Properties

Precise experimental values for this compound are scarce. However, by referencing analogs such as 3'-Bromo-4'-chloro-3-(1,3-dioxan-2-yl)propiophenone and various bromopropiophenones, we can forecast a reliable set of properties essential for experimental design.[1][2]

| Property | Predicted Value | Rationale & Comparative Insights |

| Physical State | Crystalline solid or viscous oil | Aryl ketones with similar molecular weights are typically solids or high-boiling oils at standard temperature and pressure. The bromo-substituent increases the molecular weight and potential for solid-state packing.[3] |

| Boiling Point | > 400 °C (Predicted) | Analogs like 3'-bromo-4'-chloro-3-(1,3-dioxan-2-yl)propiophenone have a predicted boiling point of 442.3 °C.[1] The target compound's boiling point is expected to be in a similar high range due to its mass and polarity. |

| Melting Point | 45-70 °C (Estimated Range) | Simple p-bromopropiophenone has a melting point of 45-47 °C.[2] The addition of the bulky, polar dioxane group could either disrupt crystal packing (lowering MP) or increase intermolecular interactions (raising MP). |

| Density | ~1.4 g/cm³ (Predicted) | A structurally similar chlorinated analog has a predicted density of 1.449 g/cm³.[1] The presence of the heavy bromine atom supports a density significantly greater than water. |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in water | Propiophenone itself is insoluble in water but miscible with organic solvents.[4] The polarity of the dioxane and carbonyl groups is insufficient to overcome the hydrophobicity of the large aromatic and aliphatic structure. |

Synthesis and Purification Protocol

The synthesis of this compound can be logically achieved via a Grignard reaction, a robust and well-established method for C-C bond formation. This pathway offers high convergence and relies on commercially available starting materials.

Proposed Synthetic Workflow

The synthesis is a two-step process starting from 2-(2-bromoethyl)-1,3-dioxane and 2-bromobenzaldehyde.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Causality: This protocol is designed for self-validation. The formation of the Grignard reagent is the critical step, indicated by the disappearance of magnesium turnings and a potential color change. The subsequent reaction and oxidation steps are monitored by Thin Layer Chromatography (TLC) to ensure reaction completion before proceeding to the next stage or workup.

Step 1: Synthesis of Grignard Reagent

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq) to a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel.

-

Initiation: Add a small volume of anhydrous tetrahydrofuran (THF). To the dropping funnel, add a solution of 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) in anhydrous THF.

-

Reaction: Add a small portion of the dioxane solution to the magnesium. If the reaction does not initiate (slight warming, bubbling), add a single crystal of iodine. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.

Step 2: Reaction with 2-Bromobenzaldehyde and Oxidation

-

Aldehyde Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by TLC.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol intermediate.

-

Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

-

Completion & Workup: Stir the reaction at room temperature until TLC indicates complete conversion to the ketone. Filter the mixture through a pad of celite or silica gel, washing with additional DCM. Concentrate the filtrate under reduced pressure.

Step 3: Purification

-

Chromatography: Purify the resulting crude product by flash column chromatography on silica gel.

-

Eluent System: Use a gradient eluent system, typically starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity to elute the final product.

-

Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Chemical Reactivity and Strategic Utility

The molecule's structure offers multiple points for synthetic diversification, making it a valuable intermediate.

-

Carbonyl Group: The ketone functionality is a primary site for reactions such as reductions (to a secondary alcohol), reductive aminations (to form amines), and Wittig reactions (to form alkenes). The ortho-bromo group provides steric hindrance, which can be exploited for diastereoselective transformations.

-

Aromatic Bromine: The C-Br bond is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide array of substituents onto the aromatic ring, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Introducing bromine is a common strategy in drug design to enhance binding or modulate metabolic properties.[5]

-

1,3-Dioxane Acetal: The dioxane group is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to unmask a terminal aldehyde. This aldehyde can then be used in a variety of subsequent reactions, such as oxidation to a carboxylic acid or reductive amination. This masked functionality is a classic prodrug strategy, potentially improving bioavailability or tuning the release profile of a pharmacologically active agent. The inclusion of 1,3-dioxane structures has been explored for creating ligands with high affinity for specific biological targets, such as sigma (σ) receptors.[6]

Caption: Key structural features and their implications in drug design.

Conclusion

This compound represents a molecule of high strategic value for chemical and pharmaceutical research. While its specific properties are not yet widely reported, a thorough analysis of its constituent parts allows for the confident prediction of its behavior and the design of a robust synthetic protocol. Its trifunctional nature—a site for cross-coupling, a reactive carbonyl, and a masked aldehyde—provides a rich platform for the development of novel chemical entities. This guide serves as a foundational resource for scientists looking to leverage this versatile building block in their research endeavors, particularly in the synthesis of complex molecules for drug discovery programs.

References

-

PrepChem.com. (n.d.). Synthesis of 2-Bromopropiophenone. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1,3-diphenyl-1-propanone. Retrieved from [Link]

- Google Patents. (n.d.). CN102260155A - Method for synthesizing p-bromo propiophenone.

-

Journal of Medical Science. (2023). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

Sources

- 1. 3'-BROMO-4'-CHLORO-3-(1,3-DIOXAN-2-YL)PROPIOPHENONE CAS#: 898757-20-5 [amp.chemicalbook.com]

- 2. CN102260155A - Method for synthesizing p-bromo propiophenone - Google Patents [patents.google.com]

- 3. 2-Bromo-3',4'-(methylenedioxy)propiophenone [A crystalline solid] [lgcstandards.com]

- 4. Propiophenone - Wikipedia [en.wikipedia.org]

- 5. jms.ump.edu.pl [jms.ump.edu.pl]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity Profile of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is a versatile synthetic intermediate characterized by a unique combination of reactive functional groups. Its structure, featuring a brominated aromatic ring, a ketone, and a protected aldehyde in the form of a 1,3-dioxane, offers multiple avenues for chemical modification. This guide provides a comprehensive analysis of the reactivity profile of this molecule, offering insights into its behavior under various reaction conditions and its potential applications in the synthesis of complex organic molecules. Understanding the interplay of these functional groups is paramount for its strategic utilization in multi-step synthetic pathways.

Molecular Structure and Functional Group Analysis

The reactivity of this compound is dictated by the distinct chemical properties of its three primary functional domains:

-

The 2'-Bromoaryl Ketone Moiety: This is the core of the molecule's reactivity. The bromine atom ortho to the propiophenone carbonyl group is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The ketone group itself can undergo nucleophilic addition and enolization, providing further reaction sites.

-

The Propiophenone Side Chain: The α-carbon to the ketone is activated and can be a site for enolate formation and subsequent reactions.

-

The 1,3-Dioxane Protecting Group: This cyclic acetal serves to mask a reactive aldehyde functionality. The 1,3-dioxane is generally stable under neutral, basic, oxidative, and reductive conditions, but is readily cleaved under acidic conditions to reveal the aldehyde.[1][2] This differential reactivity is a key feature for selective chemical manipulation.

Predicted Reactivity and Synthetic Potential

The multifaceted nature of this compound allows for a range of chemical transformations. The following sections detail the expected reactivity at each key functional site.

Reactions at the Brominated Aromatic Ring

The ortho-bromoketone arrangement is a prime substrate for palladium-catalyzed reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

-

Cross-Coupling Reactions: The bromine atom can be readily substituted in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents at the 2'-position, leading to diverse molecular scaffolds. Enolizable ketones have been shown to act as activators for palladium(II) precatalysts in some cross-coupling reactions.[3]

-

Borylative Cyclization: Palladium-catalyzed borylative cyclization of α-(2-bromoaryl) ketones is a known method to form 1,2-benzoxaborinines.[4] This suggests that under appropriate conditions, this compound could undergo a similar intramolecular cyclization.

Reactions Involving the Ketone and its α-Position

The propiophenone moiety offers several reaction possibilities:

-

Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents (e.g., sodium borohydride) to form the corresponding tertiary or secondary alcohols.

-

Enolate Chemistry: The α-proton is acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, enabling α-functionalization of the ketone.

-

α-Bromination: The synthesis of the related compound 2-bromopropiophenone is achieved by the reaction of propiophenone with bromine, often in the presence of a catalyst like aluminum chloride or in a solvent like dichloromethane.[5][6] This indicates that the α-position of the propiophenone core is reactive towards electrophilic bromination.

The Role and Reactivity of the 1,3-Dioxane Group

The 1,3-dioxane group is a robust protecting group for the aldehyde functionality in the side chain.[1][2]

-

Stability: It is stable to a wide range of conditions including basic, nucleophilic, and many oxidizing and reducing environments.[1][2] This allows for extensive modification of the bromoaryl ketone portion of the molecule without affecting the protected aldehyde.

-

Deprotection: The key reactivity of the 1,3-dioxane is its lability under acidic conditions.[1][7] Treatment with aqueous acid will hydrolyze the acetal, regenerating the aldehyde. This unmasking step can be performed after modifications at other sites, revealing a new reactive handle for subsequent transformations like Wittig reactions, reductive aminations, or oxidations to the corresponding carboxylic acid.

Strategic Synthetic Applications and Workflows

The predictable and differential reactivity of its functional groups makes this compound a valuable building block. A potential synthetic workflow could involve an initial palladium-catalyzed cross-coupling reaction at the bromide, followed by modification of the ketone, and concluding with the deprotection of the dioxane to reveal the aldehyde for further elaboration.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling

This protocol is a representative example of how the bromo-substituent can be functionalized.

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

-

A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

-

The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Deprotection of the 1,3-Dioxane Group

This protocol describes the cleavage of the acetal to regenerate the aldehyde.

-

Dissolve the 1,3-dioxane derivative in a mixture of acetone and water (e.g., 5:1 v/v).[7]

-

Add a catalytic amount of an acid, such as 2M hydrochloric acid or p-toluenesulfonic acid.[7]

-

Stir the mixture at room temperature and monitor the reaction progress by TLC. Gentle heating can be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous solution of NaHCO₃.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.

Data Presentation

Table 1: Summary of Functional Group Reactivity

| Functional Group | Reagents/Conditions | Expected Transformation |

| Aryl Bromide | Pd catalyst, boronic acid, base | Suzuki Cross-Coupling |

| Pd catalyst, amine, base | Buchwald-Hartwig Amination | |

| Pd catalyst, alkyne, Cu(I) | Sonogashira Coupling | |

| Ketone | NaBH₄, LiAlH₄ | Reduction to secondary alcohol |

| Grignard reagents, organolithiums | Nucleophilic addition to form tertiary alcohol | |

| α-Position to Ketone | Base (e.g., LDA), electrophile | α-Alkylation/Acylation |

| 1,3-Dioxane | Aqueous acid (e.g., HCl, PTSA) | Deprotection to aldehyde |

| Basic, neutral, reducing, oxidizing conditions | Stable |

Visualizations

Caption: Reactivity pathways of this compound.

Caption: A potential multi-step synthetic workflow.

Conclusion

This compound is a highly functionalized molecule with a rich and predictable reactivity profile. The orthogonal nature of its key functional groups—the versatile aryl bromide, the reactive ketone, and the stable yet readily cleavable dioxane protecting group—makes it an exceptionally useful building block in organic synthesis. By carefully selecting reaction conditions, chemists can selectively manipulate each part of the molecule to construct complex and diverse chemical architectures, highlighting its potential in the fields of medicinal chemistry and materials science.

References

- Benchchem. (n.d.). Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.

- Benchchem. (n.d.). Synthesis routes of 2-Bromopropiophenone.

- PrepChem.com. (n.d.). Synthesis of 2-Bromopropiophenone.

- Benchchem. (n.d.). Application Notes: 1,3-Dioxolane as a Protecting Group for Aldehydes and Ketones.

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- Enolizable Ketones as Activators of Palladium(II) Precatalysts in Amine Arylation Reactions. (2020). ACS Publications.

- Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines. (2022). Organic Letters - ACS Publications.

Sources

An In-depth Technical Guide to the Stability and Storage of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and storage considerations for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone. By dissecting the molecule's constituent functional groups—an α-bromoketone and a 1,3-dioxane cyclic acetal—we can project a detailed stability profile and establish best practices for its handling and storage to ensure its integrity for research and development applications.

Introduction: A Molecule of Synthetic Importance

This compound is a multifaceted organic compound, valuable as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, featuring a reactive α-bromoketone and a protective 1,3-dioxane group, offers a unique combination of chemical functionalities. The α-bromoketone serves as a key electrophilic site, enabling a variety of nucleophilic substitution and elimination reactions crucial for building molecular complexity.[1][2] The 1,3-dioxane group, a cyclic acetal, acts as a protecting group for a carbonyl functionality, which can be revealed under specific conditions. The inherent reactivity of these groups, however, also dictates the compound's stability and necessitates carefully controlled storage and handling protocols.

Chemical Stability Profile: A Dichotomy of Reactivity

The overall stability of this compound is governed by the interplay of its two primary functional groups. Understanding their individual susceptibilities is key to predicting and preventing degradation.

The Acid-Labile 1,3-Dioxane Acetal

The 1,3-dioxane ring is a cyclic acetal, a functional group known for its stability under neutral and basic conditions but pronounced lability in the presence of acid.[3][4]

-

Mechanism of Degradation (Hydrolysis): Acid-catalyzed hydrolysis is the principal degradation pathway for the dioxane moiety.[3] The reaction is initiated by protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to regenerate the original carbonyl compound (in this case, an aldehyde) and the 1,3-diol (1,3-propanediol). This process is typically rapid, even in the presence of catalytic amounts of acid.[5]

-

Causality: The presence of even trace acidic impurities in solvents or on storage container surfaces, or exposure to an acidic atmosphere, can initiate this degradation cascade. Therefore, maintaining a strictly neutral or slightly basic environment is paramount for the preservation of the acetal group.

The Electrophilic α-Bromoketone

The bromine atom situated on the carbon alpha to the ketone carbonyl group significantly influences the molecule's reactivity.[1]

-

Susceptibility to Nucleophiles: The inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][6] This inherent reactivity makes the compound a valuable synthetic intermediate but also a liability if exposed to nucleophilic contaminants (e.g., water, alcohols, amines) during storage.

-

Potential for Elimination Reactions: In the presence of a base, the α-bromoketone can undergo an E2 elimination reaction to form an α,β-unsaturated ketone, a common and often desired transformation in synthesis but an undesired degradation pathway during storage.[7]

-

Photostability: Aromatic ketones, as a class, are known to be photoreactive.[8][9] While specific data for this compound is not available, the propiophenone core suggests a potential for degradation upon exposure to UV light through processes like photoreduction or Norrish-type reactions.[9][10]

-

Thermal Stability: Halogenated organic compounds can undergo thermal decomposition, although this typically requires elevated temperatures.[11][12] Under ambient or recommended storage conditions, thermal degradation is less of a concern than hydrolytic or photolytic pathways.

Forced Degradation Studies: Probing for Weaknesses

To rigorously establish a stability profile, forced degradation (or stress testing) studies are indispensable.[13][14][15] These studies intentionally subject the compound to harsh conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[15][16][17]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Predicted Degradation Pathways

Based on the compound's structure, two primary degradation pathways are anticipated under forced conditions:

-

Acid-Catalyzed Hydrolysis: This is expected to be the most significant degradation route, cleaving the 1,3-dioxane ring.

-

Base-Mediated Reactions: Under basic conditions, nucleophilic substitution of the bromine or elimination to form an unsaturated ketone are likely.

The following diagram illustrates these predicted pathways:

Caption: Predicted degradation pathways.

Summary of Expected Stability Data

The table below summarizes the expected outcomes from forced degradation studies. The percentage of degradation is hypothetical and serves to illustrate the compound's likely vulnerabilities.

| Stress Condition | Reagent/Parameters | Expected Degradation | Primary Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Significant (>20%) | 2'-Bromo-3-oxopropiophenone, Propane-1,3-diol |

| Base Hydrolysis | 0.1 M NaOH at 60°C | Moderate (5-15%) | Elimination and/or Substitution Products |

| Oxidation | 3% H₂O₂ at RT | Low to Moderate | Oxidized aromatic ring or side chain products |

| Photolytic | ICH Q1B exposure | Moderate | Photoreduction or rearrangement products |

| Thermal | 80°C (solid state) | Low (<5%) | Unspecified thermal decomposition products |

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following protocols are essential to maintain the integrity of this compound.

Storage Conditions

-

Temperature: Store in a cool environment, ideally refrigerated (2-8°C). While the compound may be stable at room temperature for short periods, long-term storage at reduced temperatures will minimize the rate of any potential degradation reactions. A structurally similar compound, 2-Bromo-3',4'-(methylenedioxy)propiophenone, is noted to have a stability of ≥ 5 years under appropriate storage conditions.[18]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This prevents oxidative degradation and displaces atmospheric moisture, which could contribute to hydrolysis if acidic impurities are present.

-

Container: Use amber glass vials or bottles with tightly sealed, non-reactive caps (e.g., PTFE-lined).[19] The amber glass protects the compound from light, preventing photolytic degradation.[19] The inert container material and tight seal prevent contamination and exposure to air and moisture.[20]

-

Environment: Store in a dry, well-ventilated place away from acids, bases, oxidizing agents, and nucleophiles.[19][20]

Handling Procedures

-

Work Environment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. The α-bromoketone moiety suggests potential for irritation or sensitization.[19]

-

Dispensing: When dispensing, use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially acidic or nucleophilic residues. Briefly flush the container with an inert gas before re-sealing.

-

Solution Preparation: When preparing solutions, use high-purity, anhydrous, and neutral solvents. If an aqueous system is required, use buffered solutions at a neutral pH.

Conclusion

The stability of this compound is a direct function of its constituent chemical groups. The primary vulnerabilities are the acid-catalyzed hydrolysis of the 1,3-dioxane ring and the susceptibility of the α-bromoketone to nucleophiles, bases, and potentially light. By understanding these intrinsic properties, researchers can implement robust storage and handling protocols. Adherence to the recommendations outlined in this guide—storage in a cool, dry, dark, and inert environment, and careful handling to prevent contamination—will ensure the compound's quality and reliability for its intended synthetic applications.

References

- Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- BioProcess International. (n.d.).

- Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development.

- Ba-Abdullah, M. M., et al. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde.

- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- Sharma, M. C., & Sharma, S. (2016).

- Fiveable. (n.d.). α-bromoketone Definition. Organic Chemistry Key Term.

- Kiefer, J. H., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar.

- Cayman Chemical. (n.d.). 2-Bromo-3',4'-(methylenedioxy)propiophenone.

- Fife, T. H., & Jao, L. K. (1965). Steric Effects in Ketal Hydrolysis. Journal of Organic Chemistry.

- Kluber, A. S., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.

- Timosheva, A. P., et al. (n.d.). Method of 1,3-dioxolane synthesis.

- Echemi. (n.d.). 3'-bromo-3-(1,3-dioxan-2-yl)propiophenone.

- Chaudhry, G. R., & Chapalamadugu, S. (1989). Biodegradation of halogenated organic compounds.

- CORE. (n.d.).

- EPA NEPIC. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.

- BenchChem. (2025).

- Davidson, R. S., et al. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic.

- Charlier, M., et al. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. Photochemistry and Photobiology.

- LibreTexts Chemistry. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition.

- Chaudhry, G. R., & Chapalamadugu, S. (1989). Biodegradation of halogenated organic compounds.

- Wang, C., et al. (n.d.). Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones.

- Organic Chemistry Portal. (n.d.).

- Stec, A. A. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.

- Santa Cruz Biotechnology. (n.d.). 3'-Bromoacetophenone.

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. RU2036919C1 - Method of 1,3-dioxolane synthesis - Google Patents [patents.google.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. apicule.com [apicule.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biopharminternational.com [biopharminternational.com]

- 17. medcraveonline.com [medcraveonline.com]

- 18. caymanchem.com [caymanchem.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. echemi.com [echemi.com]

A Strategic Asset in Modern Organic Synthesis: The Potential Applications of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Abstract

In the landscape of contemporary organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. This technical guide introduces 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, a synthetically versatile intermediate poised for significant applications in medicinal chemistry and materials science. While not a commonplace reagent, its structural features—an α-bromoketone, a protected aldehyde, and a substituted aromatic ring—offer a unique combination of reactive sites. This guide will provide an in-depth exploration of its synthesis, key chemical properties, and a forward-looking perspective on its potential applications in the construction of novel heterocyclic scaffolds and in strategic multi-step syntheses. The insights provided herein are intended to empower researchers and drug development professionals to leverage this promising building block in their synthetic endeavors.

Introduction: Unveiling a Versatile Synthetic Intermediate